MeOSuc-AAPF-CMK

Catalog No.
S12858043
CAS No.
M.F
C26H35ClN4O7
M. Wt
551.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MeOSuc-AAPF-CMK

Product Name

MeOSuc-AAPF-CMK

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Molecular Formula

C26H35ClN4O7

Molecular Weight

551.0 g/mol

InChI

InChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1

InChI Key

JAUSHYPNDJVUHD-ZULIPRJHSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC

MeOSuc-AAPF-CMK, also known as methoxysuccinyl-alanine-alanine-proline-phenylalanine-chloromethyl ketone, is a synthetic tetrapeptidyl chloromethyl ketone compound. It functions primarily as an irreversible inhibitor of proteinase K, an enzyme that is widely used in molecular biology for its ability to digest proteins and nucleic acids. This compound is characterized by its ability to target the active site of proteinase K, thereby preventing the enzyme from catalyzing its substrate reactions. MeOSuc-AAPF-CMK has been shown to be more potent than similar compounds, such as MeOSuc-AAPV-CMK, in inhibiting the degradation of proteins like reverse transcriptase and albumin by proteinase K .

Typical of chloromethyl ketones. The primary reaction involves the formation of a covalent bond with the serine residue in the active site of proteinase K. This reaction is facilitated by the electrophilic nature of the chloromethyl group, which reacts with nucleophiles such as the hydroxyl group of serine residues in proteases. The result is a stable enzyme-inhibitor complex that effectively halts the proteolytic activity of proteinase K .

The biological activity of MeOSuc-AAPF-CMK is primarily centered around its role as a protease inhibitor. It has demonstrated significant efficacy in preventing protein degradation during various biochemical assays. For instance, studies have shown that at a concentration of 0.05 mM, MeOSuc-AAPF-CMK allows for detectable signals in reverse transcription-polymerase chain reaction assays, indicating its effectiveness in protecting RNA from degradation by proteinase K . Additionally, its specificity for phenylalanine at the P1 position enhances its inhibitory activity compared to other inhibitors with different amino acid configurations .

The synthesis of MeOSuc-AAPF-CMK typically involves solid-phase peptide synthesis techniques. The process begins with the assembly of the tetrapeptide backbone using standard amino acid coupling methods. Following peptide formation, chloromethyl ketone functionality is introduced through specific chemical modifications. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .

MeOSuc-AAPF-CMK has several applications in molecular biology and biochemistry:

  • Protease Inhibition: It is widely used to inhibit proteinase K during RNA extraction processes, protecting nucleic acids from degradation.
  • Research Tool: The compound serves as a valuable tool for studying proteolytic mechanisms and enzyme kinetics.
  • Therapeutic Potential: There is ongoing research into its potential applications in therapeutic settings where protease inhibition may be beneficial, such as in cancer treatment or viral infections .

Interaction studies involving MeOSuc-AAPF-CMK focus on its binding affinity and specificity towards various serine proteases. Research indicates that it exhibits strong binding to proteinase K due to its structural complementarity and specific interactions at the enzyme's active site. Comparisons with other inhibitors reveal that modifications in amino acid sequences significantly affect binding efficiency and inhibition potency .

MeOSuc-AAPF-CMK can be compared with other similar compounds that also function as protease inhibitors. Below are some notable examples:

Compound NameStructure TypeTarget EnzymePotency Compared to MeOSuc-AAPF-CMK
MeOSuc-AAPV-CMKTetrapeptidyl chloromethyl ketoneProteinase KLess potent
MeOSuc-APAF-CH2ClTetrapeptidyl chloromethyl ketoneProteinase KNo inhibition observed
N-Tosyl-L-Phenylalanine Chloromethyl KetoneChloromethyl ketone derivativeVarious serine proteasesComparable potency

Uniqueness: MeOSuc-AAPF-CMK's unique feature lies in its specific amino acid sequence (alanine-alanine-proline-phenylalanine) which enhances its selectivity and potency against proteinase K compared to other inhibitors that may not exhibit similar levels of effectiveness or specificity.

Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone represents a tetrapeptidyl chloromethyl ketone compound with the molecular formula C₂₆H₃₅ClN₄O₇ and a molecular weight of 551.03 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 137259-05-3 and is catalogued in the PubChem database as CID 134827336 [1]. The precise molecular weight determination has been consistently reported across multiple analytical studies, confirming the compound's chemical composition [2] [3].

PropertyValueReference
CAS Number137259-05-3 [1]
Molecular FormulaC₂₆H₃₅ClN₄O₇ [1] [2]
Molecular Weight551.03 g/mol [1] [2] [3]
PubChem CID134827336 [1]

Structural Elucidation

Peptidic Backbone: Tetrapeptide Sequence (Ala-Ala-Pro-Phe)

The peptidic backbone of Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone consists of a tetrapeptide sequence arranged in the order Alanine-Alanine-Proline-Phenylalanine from the amino to carboxyl terminus [1] [4]. This tetrapeptide sequence corresponds to the P4-P3-P2-P1 positions in protease substrate nomenclature, where each position represents a specific recognition site for the target enzyme [4]. The presence of two consecutive alanine residues at the P4 and P3 positions provides a relatively small, hydrophobic environment that facilitates enzyme-substrate interactions [4]. The proline residue at the P2 position introduces a conformational constraint due to its cyclic structure, which limits the flexibility of the peptide backbone and contributes to the specific binding orientation required for effective enzyme inhibition [23].

The phenylalanine residue occupies the critical P1 position, serving as the primary specificity determinant for proteinase K recognition and binding [4] [27]. The aromatic side chain of phenylalanine fits optimally into the S1 subsite of proteinase K, establishing hydrophobic interactions that are essential for high-affinity binding [27]. Structural studies have demonstrated that the presence of phenylalanine at the P1 position is crucial for effective inhibition, as alternative amino acids at this position result in significantly reduced or abolished inhibitory activity [4].

Functional Groups: Methoxysuccinyl and Chloromethyl Ketone Moieties

The methoxysuccinyl group serves as the N-terminal protecting group and plays a significant role in enzyme recognition and binding specificity [1] [23]. This functional group consists of a succinic acid derivative with a methyl ester modification, providing both hydrophobic and polar interactions with the target enzyme [23]. Crystallographic studies have revealed that the methoxysuccinyl group stacks against the phenolic side chain of Tyr104, which forms part of the substrate recognition site in proteinase K [23]. This stacking interaction contributes to the overall binding affinity and specificity of the inhibitor [23].

The chloromethyl ketone moiety represents the reactive warhead of the inhibitor and is responsible for the covalent modification of the target enzyme [1] [4]. This electrophilic group undergoes nucleophilic attack by both the catalytic serine residue (Ser224) and the histidine residue (His69) in the active site of proteinase K [7] [23]. The chloromethyl ketone group forms a tetrahedral carbon atom that mimics the transition state intermediate formed during normal proteolytic catalysis [7] [23]. The covalent bond formation results in irreversible enzyme inactivation, making this compound a suicide inhibitor [23].

Stereochemistry and Isomerism

The stereochemical configuration of Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone is defined by the L-configuration of all amino acid residues, as indicated by the systematic name designation (2S) for each chiral center [5]. The compound contains four chiral centers corresponding to the alpha-carbon atoms of the alanine, alanine, proline, and phenylalanine residues [5]. The L-stereochemistry is essential for proper enzyme recognition and binding, as demonstrated by studies showing that compounds with D-amino acid substitutions exhibit dramatically reduced or eliminated inhibitory activity [24].

The proline residue introduces additional conformational constraints due to its cyclic structure, which restricts the phi angle of the peptide backbone to approximately -60 degrees [23]. This conformational rigidity contributes to the specific three-dimensional arrangement required for optimal enzyme-inhibitor interactions [23]. The chloromethyl ketone group can exist in different stereochemical configurations upon covalent bond formation with the enzyme, with crystallographic studies revealing the formation of a tetrahedral intermediate that represents a transition state analog [7] [23].

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for structural confirmation and purity assessment of Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone [11]. The complex peptide structure generates characteristic resonance patterns that can be analyzed to confirm the presence and connectivity of each amino acid residue [11]. The aromatic protons of the phenylalanine residue typically appear in the 7.0-7.5 ppm region of the ¹H Nuclear Magnetic Resonance spectrum, providing a distinctive fingerprint for this component [11].

The methoxysuccinyl ester group contributes a characteristic methyl signal at approximately 3.7 ppm, while the various alpha-protons of the amino acid residues appear in the 4.0-4.5 ppm region [11]. The proline residue exhibits a unique pattern due to its cyclic structure, with the delta-CH₂ protons appearing as a complex multiplet [11]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons of the peptide bonds appearing in the 170-175 ppm region and the aromatic carbons of phenylalanine appearing in the 125-140 ppm range [11].

Mass Spectrometry

Mass spectrometry analysis confirms the molecular weight and fragmentation pattern of Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone [19]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 551.03 for the protonated molecule [M+H]⁺ [5]. The characteristic isotope pattern arising from the chlorine atom provides additional confirmation of the molecular composition, with the [M+2]⁺ peak appearing at m/z 553.03 due to the presence of ³⁷Cl [5].

Tandem mass spectrometry analysis reveals characteristic fragmentation patterns that can be used for structural elucidation and identification [19]. The loss of the chloromethyl group (CH₂Cl, 49 mass units) represents a common fragmentation pathway, while sequential loss of amino acid residues from either terminus provides information about the peptide sequence [19]. High-resolution mass spectrometry enables accurate mass determination with typical mass accuracy better than 5 parts per million, confirming the elemental composition [19].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone [11]. The amide I bands, corresponding to C=O stretching vibrations of the peptide bonds, typically appear in the 1630-1680 cm⁻¹ region [11]. The amide II bands, arising from coupled N-H bending and C-N stretching vibrations, are observed in the 1520-1550 cm⁻¹ range [11]. The ester carbonyl of the methoxysuccinyl group contributes an absorption band at approximately 1735 cm⁻¹ [11].

Ultraviolet-visible spectroscopy primarily reflects the aromatic character of the phenylalanine residue [26]. The benzyl chromophore exhibits characteristic absorption in the 250-280 nm region, with fine structure corresponding to the π→π* electronic transitions [26]. The peptide backbone contributes weaker absorption around 200-220 nm due to n→π* transitions of the amide groups [26]. The chloromethyl ketone functionality may contribute additional absorption features in the ultraviolet region, although these are typically weaker than the aromatic transitions [26].

Physicochemical Parameters

Solubility Profile

The solubility characteristics of Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone are primarily determined by its amphiphilic nature, containing both hydrophobic peptide regions and polar functional groups [2] [3]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values exceeding 3 mg/mL, corresponding to approximately 5.4 millimolar concentration [2] [3]. This high solubility in dimethyl sulfoxide facilitates the preparation of stock solutions for biochemical assays and research applications [3].

Aqueous solubility is significantly limited due to the hydrophobic character of the tetrapeptide backbone and the aromatic phenylalanine residue [2]. The presence of the methoxysuccinyl group provides some polar character that enhances water solubility compared to purely hydrophobic peptides, but the overall solubility in aqueous media remains relatively low [2]. Methanol represents an intermediate solvent system that can solubilize the compound at moderate concentrations, making it useful for certain analytical applications [3].

SolventSolubilityConcentration Range
Dimethyl SulfoxideHigh>3 mg/mL (>5.4 mM)
WaterLimitedLow micromolar range
MethanolModerate1-5 mg/mL

Purity Assessment (High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography represents the standard analytical method for purity assessment of Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone [2] [12]. Commercial preparations typically achieve purity levels of 95-99% as determined by High-Performance Liquid Chromatography analysis [2] [12]. The chromatographic separation is typically performed using reverse-phase columns with acetonitrile-water gradient systems [12].

The compound exhibits a characteristic retention time that depends on the specific chromatographic conditions employed, with typical retention times ranging from 15-25 minutes under standard gradient conditions [12]. Impurities commonly observed include synthetic precursors, hydrolysis products, and related peptide sequences that may be present as synthetic byproducts [12]. The chloromethyl ketone group provides a distinctive chromatographic behavior that aids in identification and quantification [12].

Quality control protocols typically require purity levels exceeding 95% for research applications, with higher purity grades (≥99%) available for specialized applications [2] [12]. The High-Performance Liquid Chromatography method is validated for accuracy, precision, and specificity, ensuring reliable quantitative analysis [12]. Peak area integration provides quantitative data for purity determination, while peak identification is confirmed through retention time matching and mass spectrometric analysis [12].

Comparison with Structurally Related Inhibitors

Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone exhibits superior inhibitory potency compared to structurally related compounds, particularly Methoxysuccinyl-Alanine-Alanine-Proline-Valine-Chloromethyl Ketone [4]. Comparative studies have demonstrated that the phenylalanine-containing inhibitor is approximately 10-fold more potent than its valine analog when tested against proteinase K [4]. This enhanced potency is attributed to the optimal fit of the phenylalanine side chain within the S1 subsite of the target enzyme [4] [27].

The comparison with Methoxysuccinyl-Alanine-Proline-Alanine-Phenylalanine-Chloromethyl Ketone, which contains a rearranged amino acid sequence, reveals the critical importance of proper sequence arrangement [4]. This rearranged analog demonstrates no inhibitory activity against proteinase K under identical experimental conditions, highlighting the sequence-specific requirements for effective enzyme inhibition [4]. The positioning of proline at the P3 rather than P2 position disrupts the optimal binding conformation required for enzyme recognition [4].

CompoundP1 ResidueRelative PotencyMechanism
Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl KetonePhenylalanineHigh (Reference)Irreversible covalent
Methoxysuccinyl-Alanine-Alanine-Proline-Valine-Chloromethyl KetoneValine10-fold lowerIrreversible covalent
Methoxysuccinyl-Alanine-Proline-Alanine-Phenylalanine-Chloromethyl KetonePhenylalanineNo activitySequence-dependent

Comparison with other chloromethyl ketone inhibitors such as N-Tosyl-L-Phenylalanine Chloromethyl Ketone reveals both similarities and differences in mechanism and specificity [19] [21]. While both compounds contain phenylalanine at the P1 position and utilize chloromethyl ketone reactive groups, N-Tosyl-L-Phenylalanine Chloromethyl Ketone is primarily designed for chymotrypsin inhibition rather than proteinase K [21]. The extended peptide sequence in Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone provides additional binding interactions that enhance specificity and potency for proteinase K [23].

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis represents the predominant methodology for synthesizing methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone. This approach enables the stepwise assembly of the tetrapeptide sequence on a solid support, facilitating efficient purification and handling of intermediate products [1] [2]. The methodology involves anchoring the peptide chain to a resin support through the C-terminus, allowing sequential addition of protected amino acids from the C-terminal to N-terminal direction [3].

The general solid-phase synthesis process for methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone begins with attachment of the first amino acid to the resin support. The resin acts as both the C-terminal protecting group and provides rapid separation of the growing peptide from reaction mixtures during synthesis [4]. Each synthetic cycle involves deprotection of the N-terminal protecting group, washing to remove byproducts, coupling of the next amino acid, and subsequent washing procedures [5].

Selection of Protecting Groups

The selection of appropriate protecting groups is fundamental to successful synthesis of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone. Two primary protecting group strategies are employed: the Boc/Benzyl strategy and the Fmoc/tert-butyl strategy [6] [7].

The Fmoc/tert-butyl protecting scheme has gained widespread acceptance for synthesis of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone due to its orthogonal nature and mild deprotection conditions [8] [9]. In this strategy, the alpha-amino groups are temporarily protected with the base-labile fluorenylmethoxycarbonyl group, which is removed using 20% piperidine in dimethylformamide [8]. The Fmoc group provides stability toward acids and hydrolysis while allowing selective removal by weak bases without affecting other protecting groups [8].

Side chain protecting groups based on the tert-butyl moiety are employed for amino acids containing reactive functionalities [10]. The tert-butyl group protects side-chain carboxyl groups of aspartic acid and glutamic acid, as well as hydroxyl groups of serine and threonine [7] [10]. These acid-labile protecting groups remain stable throughout the synthesis process and are removed simultaneously during final cleavage using trifluoroacetic acid [9].

The orthogonal nature of the Fmoc/tert-butyl system ensures that N-terminal deprotection can be performed repeatedly without affecting side-chain protection, enabling efficient synthesis of the complete tetrapeptide sequence [6] [9]. This protecting group combination has demonstrated superior performance in terms of reaction efficiency, yield, and purity compared to alternative strategies [9].

Coupling Strategies

Effective coupling strategies are essential for achieving high yields and minimizing side reactions during synthesis of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone. Modern solid-phase synthesis relies primarily on in-situ activation methods using phosphonium and uronium-based coupling reagents [11].

Hexafluorophosphate benzotriazole tetramethyl uronium represents one of the most widely employed coupling reagents for this synthesis [12] [11]. This reagent demonstrates excellent efficiency in forming amide bonds while showing resistance against racemization, making it particularly suitable for peptide synthesis [12]. The coupling mechanism involves activation of the carboxylic acid to form a hydroxybenzotriazole ester intermediate, which subsequently undergoes aminolysis to form the desired peptide bond [12].

Alternatively, 1-[bis(dimethylamino)methyl]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate provides enhanced coupling efficiency through formation of the more reactive 7-aza-1-hydroxybenzotriazole ester [11]. This reagent has demonstrated superior performance for difficult couplings involving sterically hindered amino acids such as proline, which is present in the methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone sequence [11].

The coupling reactions are typically performed using 3-5 molar excess of activated amino acid, coupling reagent, and base relative to the resin loading [11] [13]. N,N-diisopropylethylamine serves as the preferred base for these reactions, providing sufficient basicity while minimizing racemization risks [14]. Reaction times of 1-2 hours at room temperature generally provide complete coupling for most amino acid additions [11].

To minimize racemization during coupling reactions, particularly for cysteine and histidine residues, specialized conditions may be employed including use of weaker bases such as 2,4,6-trimethylpyridine (collidine), reduced base concentrations, and alternative solvent systems such as dichloromethane-dimethylformamide mixtures [14] [15].

Solution-Phase Synthesis Routes

Solution-phase synthesis methods represent an alternative approach for preparing methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone, particularly for shorter peptide fragments that can subsequently be coupled to form the complete sequence [1] [2]. This methodology involves stepwise coupling of protected amino acids in solution, followed by purification of intermediate products [1].

Classical solution-phase synthesis requires protection of both N-terminal and C-terminal functional groups of amino acids to ensure regioselective coupling [2]. The C-terminus is typically protected as methyl or benzyl esters, which can be readily introduced through standard esterification methods and removed by mild hydrolysis or catalytic hydrogenolysis [16]. N-terminal protection utilizes the same protecting group strategies employed in solid-phase synthesis, primarily the Fmoc or Boc groups [16].

The fragment condensation approach represents a specialized solution-phase methodology particularly suitable for longer peptides such as methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone [2]. In this approach, shorter peptide fragments are synthesized individually and subsequently coupled together to form the complete sequence [2]. This strategy can provide advantages in terms of purification efficiency and overall yield for complex peptides [17].

Coupling reactions in solution-phase synthesis typically employ the same reagents used in solid-phase synthesis, including carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, often in combination with hydroxybenzotriazole or related additives [18] [19]. The primary advantage of solution-phase synthesis lies in the ability to purify and characterize intermediate products, potentially leading to higher overall purity of the final product [2].

However, solution-phase synthesis requires extensive protection and deprotection steps, making it more time-consuming and labor-intensive compared to solid-phase methods [2]. The necessity for purification of each intermediate also increases solvent consumption and waste generation, making solid-phase synthesis generally more practical for routine production of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone [20].

The introduction of the methoxysuccinyl group represents a critical step in the synthesis of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone, typically performed after assembly of the core tetrapeptide sequence [22]. This modification is achieved through coupling of methoxysuccinic acid to the N-terminus of the peptide chain .

The methoxysuccinyl group is introduced using standard peptide coupling methodology, typically employing 2-3 equivalents of methoxysuccinic acid relative to the peptide substrate . The coupling reaction utilizes the same reagents employed for amino acid coupling, including uronium or phosphonium-based activating agents in combination with suitable bases . Reaction conditions are optimized to ensure complete conversion while minimizing potential side reactions.

The methoxysuccinyl moiety serves multiple important functions in the final compound. It provides enhanced proteolytic stability compared to unmodified peptides, contributing to the inhibitory potency against target proteases [23]. Additionally, the methoxysuccinyl group influences the binding characteristics and selectivity of the inhibitor, making it an essential component of the overall pharmacophore [23].

The coupling reaction for methoxysuccinyl group introduction is typically performed under similar conditions to standard amino acid couplings, using dimethylformamide as solvent and maintaining reaction temperatures at room temperature [22]. The reaction progress can be monitored using standard analytical techniques such as ninhydrin test or high-performance liquid chromatography [22].

Incorporation of Chloromethyl Ketone Functionality

The incorporation of the chloromethyl ketone functionality represents the final and most critical modification in the synthesis of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone [24] [25]. This reactive group is essential for the irreversible inhibitory activity of the compound against serine proteases [24].

The chloromethyl ketone functionality is typically introduced through a multi-step process involving initial formation of a diazomethyl ketone intermediate, followed by treatment with hydrogen chloride to generate the chloromethyl ketone [24] [25]. This methodology ensures high yield conversion while minimizing decomposition of the sensitive functional group [24].

The synthesis begins with conversion of the C-terminal carboxylic acid to a mixed anhydride using reagents such as isobutyl chloroformate or ethyl chloroformate [25]. The mixed anhydride is then treated with diazomethane to form the corresponding diazomethyl ketone intermediate [24] [25]. This intermediate is subsequently converted to the chloromethyl ketone by treatment with dry hydrogen chloride gas in anhydrous solvent [24].

Alternative approaches for chloromethyl ketone introduction include direct conversion of the carboxylic acid using specialized reagents designed for this transformation [25]. These methods can provide more direct access to the desired functionality while potentially reducing the overall synthetic complexity [25].

The chloromethyl ketone functionality requires careful handling due to its inherent reactivity and potential for decomposition [24]. Storage conditions must be optimized to maintain stability, typically requiring low temperatures and exclusion of moisture [24]. The reactive nature of this group also necessitates immediate use or careful storage of the final product to prevent hydrolysis or other decomposition pathways [24].

Purification and Isolation Techniques

Purification of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone requires specialized techniques due to the presence of multiple reactive groups and the need for high purity in biological applications [26] [27]. Reversed-phase high-performance liquid chromatography represents the primary purification methodology for this compound [26] [27].

The purification process typically begins with crude product analysis using analytical reversed-phase high-performance liquid chromatography to determine the retention characteristics and purity profile [26] [28]. Solvent systems typically employ water-acetonitrile gradients with trifluoroacetic acid as an ion-pairing reagent to enhance peak resolution and symmetry [26] [27].

Preparative reversed-phase high-performance liquid chromatography is performed using C18 columns with particle sizes optimized for preparative applications [26]. Gradient conditions are carefully optimized based on the analytical profile, typically employing shallow gradients of 1-4% acetonitrile per minute to achieve optimal resolution [26]. Flow rates are adjusted according to column dimensions, typically 10-50 mL/min for semi-preparative applications [26].

Alternative purification approaches include solid-phase extraction methodologies, which can provide efficient purification with reduced solvent consumption [28]. This approach utilizes the same reversed-phase principles as high-performance liquid chromatography but employs gradient elution on cartridge-based systems [28]. Mathematical models based on retention time can be used to predict optimal elution conditions, enabling efficient method development [28].

The purified product is typically isolated by lyophilization following collection and pooling of pure fractions [27]. This process removes volatile solvents and provides the final product as a stable solid suitable for storage and biological evaluation [27]. Quality control testing confirms identity, purity, and potency before final release of the synthetic product [27].

Analytical Validation of Synthetic Product

Comprehensive analytical validation is essential to confirm the identity, purity, and quality of synthesized methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone [29] [30] [31]. Multiple complementary analytical techniques are employed to provide complete characterization of the synthetic product [31].

Mass spectrometry represents the primary technique for confirming molecular identity and detecting impurities [30] [31]. Electrospray ionization mass spectrometry provides accurate molecular weight determination and fragmentation patterns characteristic of the peptide sequence [31]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers complementary ionization characteristics and enhanced sensitivity for peptide analysis [31].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through analysis of atomic-level peptide structures [29] [31]. Proton nuclear magnetic resonance spectroscopy in deuterated solvents enables identification of characteristic chemical shifts corresponding to individual amino acid residues and protecting groups [29] [30]. This technique also provides quantitative purity determination through integration of characteristic peaks relative to internal standards [30].

High-performance liquid chromatography serves as the primary method for purity determination and impurity profiling [31] [32]. Analytical methods are validated according to International Conference on Harmonisation guidelines, including assessment of specificity, linearity, accuracy, precision, and robustness [31]. Chromatographic conditions are optimized to achieve resolution of the target compound from potential synthetic impurities and degradation products [32].

Amino acid analysis provides additional confirmation of peptide composition and can serve as an alternative method for content determination [31]. This technique involves acid hydrolysis of the peptide followed by derivatization and chromatographic analysis of individual amino acids [31]. Results are compared to theoretical values based on the peptide sequence to confirm identity and detect potential impurities [31].

Scalability and Industrial Production Considerations

Industrial-scale production of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone presents unique challenges related to process efficiency, cost control, and environmental sustainability [33] [34] [20]. The selection of optimal synthetic strategy depends on target production volumes, purity requirements, and economic considerations [33].

Solid-phase peptide synthesis offers advantages for small to medium-scale production, including shorter process development times and greater cost efficiency [33]. However, the methodology requires large excesses of reagents and solvents, resulting in high process mass intensity and environmental impact [20]. For peptides of this length, solid-phase synthesis typically requires 6-7 times the theoretical stoichiometric amounts of reagents [20].

Solution-phase synthesis becomes increasingly attractive as production quantities increase, offering potential advantages in terms of atom economy and reduced waste generation [33] [20]. Fragment condensation approaches can be particularly beneficial for industrial production, allowing optimization of individual coupling steps and enabling parallel processing of multiple fragments [33].

Process optimization focuses on maximizing coupling efficiency at each synthetic step, as incomplete reactions have cumulative effects on overall yield [32]. For a tetrapeptide such as methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone, achieving 99% efficiency per step results in approximately 96% theoretical yield, while 97% efficiency per step reduces yield to approximately 88% [32].

Environmental considerations are increasingly important in industrial peptide production [20] [35]. Green chemistry principles are being implemented to reduce solvent consumption, minimize waste generation, and improve overall process sustainability [20]. Alternative solvent systems, recyclable reagents, and process intensification techniques are being developed to address these challenges [34] [20].

Quality control requirements for industrial production necessitate robust analytical methods and process monitoring systems [34]. Automated synthesis platforms enable consistent reproduction of optimized conditions while reducing manual handling and potential contamination risks [4]. Process analytical technology can provide real-time monitoring of critical parameters, enabling immediate process adjustments to maintain product quality [34].

Synthesis of Analogues and Structure-Activity Relationship Studies

Structure-activity relationship studies represent a crucial component of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone optimization, involving systematic modification of the peptide sequence to evaluate effects on biological activity [36] [37]. These studies provide fundamental insights into the molecular determinants of protease inhibition and guide rational design of improved analogues [36].

The tetrapeptide sequence of methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone can be systematically modified at each position to evaluate individual amino acid contributions to inhibitory potency [23] [37]. Position P1 (phenylalanine) is critical for substrate recognition and binding affinity, as demonstrated by comparison with related inhibitors containing different amino acids at this position [23].

Studies comparing methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone with the analogous valine-containing inhibitor demonstrate the importance of the P1 position for protease selectivity [23]. The phenylalanine-containing inhibitor shows enhanced potency against proteinase K compared to the valine analogue, with approximately 10-fold improved inhibitory activity [23].

Position P2 (proline) provides important structural constraints through its cyclic nature and restricted conformational flexibility [23]. The proline residue contributes to the overall binding geometry and may influence the accessibility of the chloromethyl ketone group to the active site [23]. Molecular modeling studies suggest that proline at P2 position optimizes the spatial arrangement of the inhibitor for effective enzyme binding [23].

The P3 and P4 positions (alanine residues) provide additional contact points with the enzyme active site and contribute to overall binding affinity [23]. Systematic substitution at these positions can modulate selectivity between different protease targets while maintaining overall inhibitory potency [37].

The methoxysuccinyl group serves multiple functions beyond simple N-terminal protection [23]. This modification enhances metabolic stability and provides additional binding interactions with target enzymes [23]. Structure-activity relationship studies examining different N-terminal modifications can guide optimization of pharmacokinetic properties and therapeutic indices [36].

Quantitative structure-activity relationship modeling provides mathematical frameworks for predicting the biological activity of new analogues based on molecular descriptors [36]. These models enable virtual screening of potential modifications before synthesis, improving the efficiency of drug optimization programs [36]. Machine learning approaches are increasingly being applied to peptide structure-activity relationship studies, enabling more sophisticated analysis of complex datasets [36].

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

550.2194272 g/mol

Monoisotopic Mass

550.2194272 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

Explore Compound Types